Natural product chemistryAnalytical method developmentReference standard qualification
Natural-product antibiotic standardization often fails due to congener cross-contamination. Cystothiazole B (CAS 207399-38-0) resolves this as a defined, β-methoxyacrylate-class mitochondrial Complex III inhibitor.
- Resolves +16 Da from cystothiazole A for unambiguous LC-MS/MS quantitation.
- Verified absolute stereochemistry supporting enantiocontrolled total synthesis.
- Comparable to cystothiazole A in Phytophthora capsici disc-diffusion antifungal assays, superior to C-F.
Molecular FormulaC20H26N2O5S2
Molecular Weight438.6 g/mol
Cat. No.B1249687
⚠ Attention: For research use only. Not for human or veterinary use.
Cystothiazole B: Bithiazole Antibiotic Research Applications
Cystothiazole B (C20H26N2O5S2) is a bithiazole-type antibiotic belonging to the β-methoxyacrylate class of mitochondrial respiration inhibitors, originally isolated from the myxobacterium Cystobacter fuscus alongside its congener cystothiazole A [1]. The compound features a characteristic bis-thiazole skeleton conjugated with a β-methoxyacrylate moiety, with the molecular distinction of a hydroxyl substitution at the terminal isobutyl position relative to the C4-C5 stereochemical framework [1]. Its absolute stereochemistry has been independently determined via chiral synthetic approaches, establishing a defined stereochemical identity [2]. As a naturally occurring minor component in the cystothiazole biosynthetic cluster, cystothiazole B serves as a critical reference standard for structure-activity relationship studies, metabolic pathway elucidation, and comparative pharmacological profiling within the β-methoxyacrylate antifungal family [1].
1Probeβ-methoxyacrylate class bc1 complex inhibitor probe
2ReferenceVerified absolute stereochemistry for SAR reference standard
3TracerMinor natural congener for biosynthetic flux tracing studies
[1] Ojika M, Suzuki Y, Tsukamoto A, Sakagami Y, Fudou R, Yoshimura T, Yamanaka S. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. J Antibiot (Tokyo). 1998 Mar;51(3):275-81. doi:10.7164/antibiotics.51.275. PMID: 9589062. View Source
[2] Sasaki T, Kato K, Akita H. Determination of Absolute Structure of (+)-Cystothiazole B. Chem Pharm Bull. 2004;52(6):770-771. View Source
Cystothiazole B: Irreplaceable for Targeted Studies
Substituting cystothiazole B with cystothiazole A or structurally related bithiazole congeners introduces fundamental confounders that undermine experimental reproducibility and interpretive validity. Cystothiazole B (C20H26N2O5S2) differs from cystothiazole A (C20H26N2O4S2) by precisely one oxygen atom—a hydroxyl substitution at the terminal isobutyl position that confers distinct polarity, chromatographic retention behavior, and metabolic stability characteristics [1]. Within the natural biosynthetic cascade of C. fuscus, cystothiazole A serves as the primary metabolic precursor that undergoes oxidative conversion to produce cystothiazole B and other polar derivatives; without resin-based adsorption during fermentation, cystothiazole A is rapidly metabolized to these downstream congeners [2]. Consequently, the two compounds are not interchangeable in pharmacological assays, biosynthetic flux studies, or analytical reference standard applications. Moreover, stereochemical differences among bithiazole analogs critically govern antifungal activity—all stereoisomers of cystothiazole A showed no antifungal activity even at 2500-fold dosage, underscoring that generic substitution without rigorous stereochemical and structural verification yields invalid biological conclusions [3].
TargetCystothiazole B — hydroxyl-substituted bithiazole with verified absolute stereochemistry
May shift if substitutedCystothiazole A differs by one oxygen atom; polarity profile and chromatographic retention may shift significantly
TargetNatural (+)-enantiomer with independently confirmed chiral configuration
May shift if substitutedStereochemical configuration among bithiazole analogs may shift activity context; reported stereoisomer inactivity warrants attribution review
TargetDownstream oxidative metabolite with defined biosynthetic origin
May shift if substitutedPrecursor-product relationship may not transfer directly; metabolic flux interpretation requires congener-specific validation
[1] Ojika M, Suzuki Y, Tsukamoto A, Sakagami Y, Fudou R, Yoshimura T, Yamanaka S. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. J Antibiot (Tokyo). 1998 Mar;51(3):275-81. doi:10.7164/antibiotics.51.275. PMID: 9589062. View Source
[2] Suzuki Y, Ojika M, Sakagami Y. Biotransformation of cystothiazole A, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus. Biosci Biotechnol Biochem. 2004 Feb;68(2):390-6. doi:10.1271/bbb.68.390. PMID: 14981303. View Source
[3] Shin-ya K, Ojika M, et al. Syntheses of cystothiazole A and its stereoisomers: importance of stereochemistry for antifungal activity. Tetrahedron. 2004;60(1):187-194. View Source
Cystothiazole B: Differentiation Evidence
Molecular Formula Differentiation
Cystothiazole B (C20H26N2O5S2) contains one additional oxygen atom relative to cystothiazole A (C20H26N2O4S2), representing a hydroxyl substitution at the terminal isobutyl position. This precise molecular mass difference of 16 Da (MW 454.6 for B vs 438.6 for A) provides unambiguous analytical discrimination between the two congeners [1].
Molecular IdentityHead-to-head
Δ +16 Da
Supports chromatographic resolution
HR-EIMS and NMR confirmed; one additional oxygen vs cystothiazole A
Natural product chemistryAnalytical method developmentReference standard qualification
Evidence Dimension
Molecular formula and exact mass
Target Compound Data
C20H26N2O5S2; exact mass 454.6 Da
Comparator Or Baseline
Cystothiazole A: C20H26N2O4S2; exact mass 438.6 Da
Quantified Difference
Δ +16 Da (one oxygen atom; hydroxyl substitution)
Conditions
Spectroscopic elucidation via HR-EIMS, NMR, and chemical degradation
Why This Matters
This mass difference enables definitive chromatographic and mass spectrometric resolution of the two compounds, essential for accurate quantitation in metabolic studies and quality control of reference materials.
Natural product chemistryAnalytical method developmentReference standard qualification
[1] Ojika M, Suzuki Y, Tsukamoto A, Sakagami Y, Fudou R, Yoshimura T, Yamanaka S. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. J Antibiot (Tokyo). 1998 Mar;51(3):275-81. doi:10.7164/antibiotics.51.275. PMID: 9589062. View Source
Absolute Stereochemistry Confirmation
The absolute stereochemistry of (+)-cystothiazole B was independently determined and reported in 2004, confirming its chiral configuration distinct from that of cystothiazole A. While cystothiazole A's absolute stereochemistry was established in the original 1998 isolation paper via chemical degradation, cystothiazole B required separate stereochemical elucidation using chiral synthetic methodologies [1][2].
Stereochemical IdentityHead-to-head
Verified (+)-configuration
Stereochemical-control context
Independent chiral synthesis (2004); distinct from cystothiazole A method
Absolute stereochemistry independently determined and published in Chem Pharm Bull (2004); verified (+)-configuration
Comparator Or Baseline
Cystothiazole A: absolute stereochemistry determined in original isolation paper (1998) via chemical degradation
Quantified Difference
Separate stereochemical determination studies required; distinct chiral analytical methodology applied
Conditions
Stereochemical elucidation via chiral synthesis and spectroscopic correlation
Why This Matters
Independent stereochemical confirmation provides essential reference data for enantioselective synthetic efforts and ensures proper stereochemical assignment in structure-activity relationship studies where stereoisomers of bithiazoles show dramatic activity differences (natural stereoisomer active; others inactive even at 2500× concentration).
[1] Ojika M, Suzuki Y, Tsukamoto A, Sakagami Y, Fudou R, Yoshimura T, Yamanaka S. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. J Antibiot (Tokyo). 1998 Mar;51(3):275-81. doi:10.7164/antibiotics.51.275. PMID: 9589062. View Source
[2] Sasaki T, Kato K, Akita H. Determination of Absolute Structure of (+)-Cystothiazole B. Chem Pharm Bull. 2004;52(6):770-771. View Source
Biosynthetic Oxidative Conversion
Cystothiazole A undergoes rapid biotransformation by the mother producer C. fuscus to yield multiple polar metabolic derivatives, including cystothiazole B as a naturally occurring oxidative product. When cystothiazole A was externally added to C. fuscus culture without adsorbent resin, it was rapidly metabolized, confirming that cystothiazole B arises via oxidative conversion of the primary metabolite cystothiazole A [1].
Biosynthetic OriginClass-level
Cystothiazole B: downstream oxidative metaboliteCystothiazole A: direct metabolic precursor
Supports biosynthetic flux interpretation
C. fuscus bioconversion confirmed; resin-dependent accumulation
Cystothiazole B: downstream oxidative metabolite derived from cystothiazole A via C. fuscus bioconversion; minor natural component
Comparator Or Baseline
Cystothiazole A: major primary metabolite; rapidly metabolized to polar derivatives including cystothiazole B when cultured without resin
Quantified Difference
Qualitative biosynthetic relationship established; cystothiazole A serves as direct metabolic precursor
Conditions
Bioconversion experiments with C. fuscus culture ± adsorbent resin; external addition of cystothiazole A to culture
Why This Matters
Understanding the precursor-product relationship is critical for fermentation optimization, metabolic engineering studies, and interpreting relative abundance patterns in natural product extracts, directly impacting procurement decisions for biosynthetic gene cluster research.
[1] Suzuki Y, Ojika M, Sakagami Y. Biotransformation of cystothiazole A, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus. Biosci Biotechnol Biochem. 2004 Feb;68(2):390-6. doi:10.1271/bbb.68.390. PMID: 14981303. View Source
Total Synthesis Route
The total synthesis of (+)-cystothiazole B has been achieved via a convergent strategy employing Wittig condensation between left-half aldehyde 1 and right-half bithiazole-type phosphonium iodide 2, using lithium bis(trimethylsilyl)amide as base. This synthetic route is shared with (+)-cystothiazoles A and F and (4R,5S)-melithiazoles B, F, H, I [1]. In contrast, cystothiazoles C-F were isolated only as minor natural components with no established total synthesis route documented in the original isolation papers [2].
Total synthesisWittig condensationPalladium-catalyzed coupling
Evidence Dimension
Availability of validated total synthesis methodology
Target Compound Data
Validated convergent total synthesis route published; accessible via Wittig condensation of pre-synthesized bithiazole and β-methoxyacrylate building blocks
Comparator Or Baseline
Cystothiazoles C-F: no established total synthesis; accessible only via fermentation
Quantified Difference
Synthetic accessibility confirmed for B; unavailable for C-F
Conditions
Palladium-catalyzed cyclization-methoxycarbonylation followed by Wittig condensation using lithium bis(trimethylsilyl)amide
Why This Matters
A validated synthetic route enables procurement of defined quantities independent of fermentation variability, supports structure confirmation studies, and facilitates preparation of isotopically labeled or modified derivatives for mechanism-of-action research.
Total synthesisWittig condensationPalladium-catalyzed coupling
[1] Kato K, et al. 89(P-14) Total Synthesis of Cystothiazoles and Melithiazoles Possessing both Bithiazole and β-Methoxyacrylate Moieties. Symposium on the Chemistry of Natural Products. 2003;45:527-532. View Source
[2] Suzuki Y, Ojika M, Sakagami Y, Fudou R, Yamanaka S. Cystothiazoles C-F, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. Tetrahedron. 1998;54(38):11399-11404. View Source
Antifungal Potency Ranking
Antifungal evaluation of the complete cystothiazole series against Phytophthora capsici using a standardized paper disc diffusion assay established a defined activity hierarchy. The potency decreased in the order: cystothiazole A ≈ cystothiazole B > cystothiazole F > cystothiazole C ≈ cystothiazole D ≈ cystothiazole E [1]. Notably, cystothiazole B ranks among the most active congeners in this series, despite being a minor natural component. Cystothiazoles C-F were explicitly noted as 'less active than 1' (cystothiazole A) in the original isolation report [2].
Activity RankingClass-level
A ≈ BFC ≈ D ≈ E
Reported antifungal screening context
Disc diffusion assay; B among top-tier tested congeners
Antifungal screeningStructure-activity relationshipAgricultural fungicide development
Evidence Dimension
Relative antifungal potency ranking against Phytophthora capsici
Target Compound Data
Cystothiazole B: ranks among top-tier active compounds (approximately equipotent to cystothiazole A)
Comparator Or Baseline
Cystothiazoles C-F: less active than cystothiazole A; activity hierarchy: 1≈7>6>2>3≈4≈5 (where 1=A, 7=B, 6=F, 2=C, 3=D, 4=E, 5=other)
Quantified Difference
Qualitative potency ranking established via disc diffusion zone-of-inhibition comparison; cystothiazole B demonstrates activity comparable to the primary metabolite A, superior to C-F series
Conditions
Phytophthora capsici (phytopathogenic fungus) paper disc diffusion assay
Why This Matters
This activity ranking informs selection of the appropriate cystothiazole congener for antifungal screening panels; cystothiazole B offers high potency comparable to cystothiazole A but with distinct physicochemical properties, making it a valuable orthogonal probe in SAR campaigns.
Antifungal screeningStructure-activity relationshipAgricultural fungicide development
[1] Ojika M, et al. 98(P44) Structure and Biological Activity of Novel Antimicrobial Cystothiazoles from Myxobacterium Cystobacter fuscus. Symposium on the Chemistry of Natural Products. Poster Presentation. View Source
[2] Suzuki Y, Ojika M, Sakagami Y, Fudou R, Yamanaka S. Cystothiazoles C-F, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. Tetrahedron. 1998;54(38):11399-11404. View Source
Cystothiazole B: Key Research Applications
LC-MS/MS Analytical Reference Standard
Cystothiazole B serves as a critical analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying cystothiazole A metabolic conversion in fermentation monitoring or biotransformation studies. Its precise molecular mass difference of +16 Da (C20H26N2O5S2 vs C20H26N2O4S2) relative to cystothiazole A enables unambiguous chromatographic resolution and mass spectrometric discrimination [1]. Given that cystothiazole A is rapidly metabolized by C. fuscus to cystothiazole B and other polar derivatives in the absence of adsorbent resin, accurate quantitation of both congeners is essential for optimizing fermentation yield and understanding biosynthetic flux [2].
Stereochemical Reference for Synthesis
Researchers engaged in the enantiocontrolled total synthesis of β-methoxyacrylate antifungal compounds require authentic samples of (+)-cystothiazole B with independently verified absolute stereochemistry. The chiral configuration of cystothiazole B has been separately determined and published, providing a reliable stereochemical reference standard for validating synthetic intermediates and final products [1]. This is particularly critical given the established finding that stereoisomers of cystothiazole A exhibit no antifungal activity even at 2500-fold higher concentrations than the natural enantiomer—underscoring the absolute requirement for correct stereochemical assignment in synthetic campaigns [2].
Cytochrome bc1 Complex SAR Probe
Cystothiazole B functions as a high-potency probe molecule for dissecting the structural determinants of cytochrome bc1 complex inhibition within the β-methoxyacrylate pharmacophore class. In standardized Phytophthora capsici disc diffusion assays, cystothiazole B demonstrates antifungal activity comparable to cystothiazole A and superior to cystothiazoles C-F, establishing it as one of the most active congeners in the natural product series [1]. Its unique hydroxyl substitution at the terminal isobutyl position provides a defined structural perturbation relative to cystothiazole A, enabling direct interrogation of how modifications to the terminal alkyl domain influence mitochondrial binding affinity and fungicidal efficacy [2].
Biosynthetic Pathway Tracer
Investigators studying polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid biosynthetic pathways in myxobacteria require authentic samples of cystothiazole B as a downstream metabolic tracer. Biotransformation experiments have conclusively demonstrated that cystothiazole A serves as the direct metabolic precursor to cystothiazole B and other polar derivatives in C. fuscus cultures, with the conversion occurring rapidly when resin adsorption is omitted [1]. This precursor-product relationship makes cystothiazole B an indispensable analytical standard for time-course studies tracking metabolic flux through the cystothiazole biosynthetic gene cluster, as well as for validating the functional annotation of putative oxidative tailoring enzymes identified in the cluster sequence [2].
Application
Selection Property
Validation Focus
LC-MS/MS reference standard
Mass differentiation from cystothiazole A
Chromatographic resolution validation
Stereochemical synthesis reference
Verified absolute configuration
Enantiomeric identity confirmation
Cytochrome bc1 complex SAR probe
Reported activity ranking context
Antifungal screening endpoint review
Biosynthetic pathway tracer
Precursor-product relationship
Metabolic flux time-course validation
[1] Ojika M, Suzuki Y, Tsukamoto A, Sakagami Y, Fudou R, Yoshimura T, Yamanaka S. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus. J Antibiot (Tokyo). 1998 Mar;51(3):275-81. doi:10.7164/antibiotics.51.275. PMID: 9589062. View Source
[2] Suzuki Y, Ojika M, Sakagami Y. Biotransformation of cystothiazole A, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus. Biosci Biotechnol Biochem. 2004 Feb;68(2):390-6. doi:10.1271/bbb.68.390. PMID: 14981303. View Source
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